Elevated Lipophilicity vs. Unsubstituted Phenyl Analog
The target compound exhibits a measured partition coefficient (logP) of 2.164, compared with 1.301 for the des‑bromo phenyl analogue methyl 2-(methylamino)-2-phenylacetate [1]. The bromine substituent therefore increases logP by approximately 0.86 units, placing the compound within the optimal lipophilicity window for central nervous system (CNS) drug candidates (logP 2–3) while the unsubstituted analogue falls below this range [2].
| Evidence Dimension | Hydrophobicity (logP) |
|---|---|
| Target Compound Data | logP = 2.164 |
| Comparator Or Baseline | Methyl 2-(methylamino)-2-phenylacetate: logP = 1.301 |
| Quantified Difference | ΔlogP = +0.86 (target more lipophilic) |
| Conditions | Computed/experimental logP values as reported in Chembase database entries |
Why This Matters
For procurement decisions in CNS drug discovery, the higher logP of the brominated compound aligns with established property guidelines for brain penetration, making it a more suitable starting point than the des‑bromo analogue.
- [1] Chembase. Methyl 2-(4-bromophenyl)-2-(methylamino)acetate (logP 2.164); Methyl 2-(methylamino)-2-phenylacetate (logP 1.301). http://www.chembase.cn/substance-566344.html; http://www.chembase.cn/substance-566223.html (accessed 2026-05-05). View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
